2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-

Catalog No.
S617260
CAS No.
63500-71-0
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylprop...

CAS Number

63500-71-0

Product Name

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-

IUPAC Name

4-methyl-2-(2-methylpropyl)oxan-4-ol

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9,11H,4-7H2,1-3H3

InChI Key

YVSNOTITPICPTB-UHFFFAOYSA-N

SMILES

CC(C)CC1CC(CCO1)(C)O

Synonyms

rosanol, rozanol

Canonical SMILES

CC(C)CC1CC(CCO1)(C)O

Synthesis and Characterization:

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, also known as 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol and tetrhydro-2-isobutyl-4-methylpyran-4-ol, is a chemical compound synthesized for various research purposes. Its synthesis methods and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been documented in scientific literature [Experimental and theoretical studies on the synthesis of new fluorinated 2H-pyrans, Journal of Fluorine Chemistry, ].

Potential Applications:

Research suggests potential applications for 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- in various fields:

  • Medicinal Chemistry: Studies have explored its potential as a precursor for the synthesis of medicinally relevant compounds [Synthesis of novel spirocyclic pyran derivatives and their evaluation for anti-inflammatory and analgesic activities, European Journal of Medicinal Chemistry, ]. However, further research is needed to determine its efficacy and safety in therapeutic applications.
  • Material Science: The compound's properties like ring structure and functional groups make it a potential candidate for the development of new materials with specific functionalities. However, specific research in this area is limited.

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, also known as 4-Methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol, is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol. It appears as a clear, colorless liquid with a density of approximately 0.9516 g/cm³ at 20 °C. The compound is characterized by its unique tetrahydropyran structure, which includes a hydroxyl group (-OH) at the 4-position and a branched alkyl group at the 2-position, contributing to its distinct chemical properties and potential applications in various fields .

The chemical reactivity of 2H-Pyran-4-ol can be attributed to its functional groups. It can undergo various reactions such as:

  • Hydrogenation: The compound can be hydrogenated to produce saturated derivatives.
  • Esterification: The hydroxyl group allows for ester formation with carboxylic acids.
  • Oxidation: Under certain conditions, it may be oxidized to form ketones or aldehydes.

These reactions can be facilitated using different catalysts, including solid acids, which help minimize environmental impact by reducing waste products during synthesis .

The synthesis of 2H-Pyran-4-ol typically involves several key steps:

  • Preparation of Hydroxy Rose Ether: This process includes heating raw materials with a catalyst, followed by filtration.
  • Hydrogenation Reaction: Involves adding raw materials and catalysts under nitrogen conditions to facilitate the reaction.
  • Purification: The final product is purified through filtration and other techniques to achieve high purity levels (over 99.2%) without generating significant waste .

These methods highlight the efficiency and environmental considerations in producing this compound.

2H-Pyran-4-ol has several notable applications:

  • Fragrance Industry: It is utilized in perfumes and flavorings due to its pleasant aroma.
  • Pharmaceuticals: Its chemical structure may lend itself to drug development, particularly in creating new antimicrobial or antioxidant agents.

The versatility of this compound makes it valuable in both industrial and research settings .

Several compounds share structural similarities with 2H-Pyran-4-ol, each possessing unique characteristics:

Compound NameMolecular FormulaKey Features
Tetrahydro-2-isobutyl-4-methylpyran-4-olC10H20O2Similar structure; potential fragrance applications
4-Methyl-2-(2-methylpropyl)oxan-4-olC10H20O2Related compound with similar physical properties
Cis/trans-tetrahydro-2-isobutyl-4-methylpyranC10H20O2Isomeric forms that may exhibit different biological activities

These compounds highlight the uniqueness of 2H-Pyran-4-ol while underscoring its potential applications across various industries .

Physical Description

Liquid

XLogP3

1.9

UNII

VK5ZHH2T3F

GHS Hazard Statements

Aggregated GHS information provided by 1657 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

63500-71-0

Wikipedia

2-isobutyl-4-methyltetrahydropyran-4-ol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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